molecular formula C8H6BrNO2 B1602891 2-(4-Bromophenyl)-2-oxoacetamide CAS No. 69374-79-4

2-(4-Bromophenyl)-2-oxoacetamide

Cat. No.: B1602891
CAS No.: 69374-79-4
M. Wt: 228.04 g/mol
InChI Key: ZLEVNHMPPZPHOU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromophenylacetic acid with acetic anhydride in the presence of a catalyst to form the desired compound .

Industrial Production Methods: Industrial production of 2-(4-Bromophenyl)-2-oxoacetamide often employs large-scale bromination processes followed by acylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the oxo group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: 2-(4-Iodophenyl)-2-oxoacetamide or 2-(4-Fluorophenyl)-2-oxoacetamide.

    Oxidation: 2-(4-Bromophenyl)acetic acid.

    Reduction: 2-(4-Bromophenyl)-2-hydroxyacetamide.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of DNA synthesis and cell division .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoacetamide
  • 2-(4-Fluorophenyl)-2-oxoacetamide
  • 2-(4-Iodophenyl)-2-oxoacetamide

Comparison: 2-(4-Bromophenyl)-2-oxoacetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may contribute to its higher potency in biological applications .

Properties

IUPAC Name

2-(4-bromophenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEVNHMPPZPHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622947
Record name 2-(4-Bromophenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69374-79-4
Record name 2-(4-Bromophenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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